Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminopropanoyl group, and a pyrrolidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of 3-aminopyrrolidine with tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester derivative. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then reacted with 2-aminopropanoic acid ethyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for monitoring the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The presence of the tert-butyl ester group enhances its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Similar structure but lacks the aminopropanoyl group.
Tert-butyl 3-(2-aminoethoxy)propanoate: Similar structure but contains an aminoethoxy group instead of aminopropanoyl.
Uniqueness
Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate is unique due to the presence of both the aminopropanoyl and tert-butyl ester groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H27N3O3 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3 |
InChI Key |
YKBMEICFWDODBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Origin of Product |
United States |
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